N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyrazolo[1,5-a]pyrazine core, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of 2-aminopyrazine with a suitable diketone or aldehyde.
Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation or alkylation reaction, using naphthalene and an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylacetamide Group: This step involves the nucleophilic substitution of a halogenated acetamide with a thiol derivative of the pyrazolo[1,5-a]pyrazine-naphthalene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-{[2-(phenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
This detailed overview provides a comprehensive understanding of N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H20N4OS |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-benzyl-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H20N4OS/c30-24(27-16-18-7-2-1-3-8-18)17-31-25-23-15-22(28-29(23)14-13-26-25)21-12-6-10-19-9-4-5-11-20(19)21/h1-15H,16-17H2,(H,27,30) |
InChI Key |
STRIDPVARNVZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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